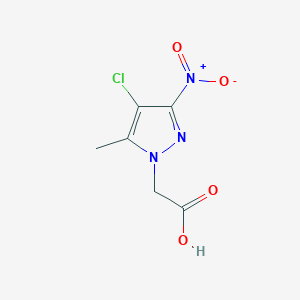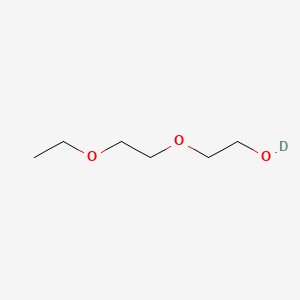
(3,5-Dichloro-phenyl)-isopropyl-amine
概要
説明
(3,5-Dichloro-phenyl)-isopropyl-amine, commonly known as DIPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DIPA is a secondary amine that belongs to the phenethylamine family and has a molecular formula of C9H12Cl2N.
作用機序
The mechanism of action of DIPA is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI) and a reuptake inhibitor of neurotransmitters such as dopamine and norepinephrine. MAOIs are known to increase the levels of monoamine neurotransmitters in the brain, which can result in antidepressant and anxiolytic effects. The reuptake inhibition of dopamine and norepinephrine can also lead to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
生化学的および生理学的効果
The biochemical and physiological effects of DIPA are diverse and depend on the dose and route of administration. In animal studies, DIPA has been shown to exhibit anticonvulsant, analgesic, and antidepressant activities. DIPA has also been reported to increase locomotor activity and induce hyperthermia in rodents. In vitro studies have shown that DIPA can inhibit the activity of monoamine oxidase A and B, which can lead to increased levels of monoamine neurotransmitters in the brain.
実験室実験の利点と制限
DIPA has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, DIPA has some limitations, such as its poor solubility in water and its potential to interact with other compounds in the experimental system. Therefore, careful consideration should be given to the experimental design and conditions when working with DIPA.
将来の方向性
There are several future directions for the study of DIPA. In medicinal chemistry, the development of DIPA derivatives with improved pharmacological properties and reduced side effects is an area of interest. In neuroscience, the investigation of the potential of DIPA in the treatment of neurological disorders such as Parkinson's disease and ADHD is a promising avenue for research. In material science, the synthesis of novel organic compounds and polymers using DIPA as a building block is an area of potential application.
Conclusion:
In conclusion, DIPA is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method of DIPA involves the reaction of 3,5-dichloroaniline with isopropylamine in the presence of a reducing agent. DIPA has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and material science. The mechanism of action of DIPA is believed to involve MAOI activity and reuptake inhibition of neurotransmitters such as dopamine and norepinephrine. DIPA has diverse biochemical and physiological effects, and careful consideration should be given to the experimental design and conditions when working with DIPA. Finally, there are several future directions for the study of DIPA, including the development of DIPA derivatives with improved pharmacological properties and the investigation of its potential in the treatment of neurological disorders.
科学的研究の応用
DIPA has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and material science. In medicinal chemistry, DIPA has been reported to exhibit anticonvulsant, analgesic, and antidepressant activities. In neuroscience, DIPA has been shown to modulate the activity of neurotransmitters such as dopamine and norepinephrine, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and ADHD. In material science, DIPA has been used as a building block for the synthesis of various organic compounds and polymers.
特性
IUPAC Name |
3,5-dichloro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPDEXKZPAZZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374203 | |
| Record name | (3,5-Dichloro-phenyl)-isopropyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloro-phenyl)-isopropyl-amine | |
CAS RN |
42266-17-1 | |
| Record name | (3,5-Dichloro-phenyl)-isopropyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42266-17-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B1596982.png)




